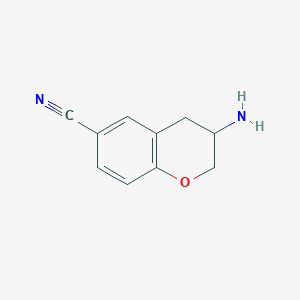

3-Aminochroman-6-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

939758-96-0 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-amino-3,4-dihydro-2H-chromene-6-carbonitrile |

InChI |

InChI=1S/C10H10N2O/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10/h1-3,9H,4,6,12H2 |

InChI Key |

VPQCOUPCKJVUEB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC2=C1C=C(C=C2)C#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminochroman 6 Carbonitrile and Analogous Amino Chroman Carbonitrile Systems

Strategies for Constructing the Chroman Ring System

The formation of the core chroman ring is the pivotal step in the synthesis of 3-aminochroman-6-carbonitrile and its analogs. Various strategies have been developed, ranging from classical cyclization reactions to modern skeletal editing techniques.

Cyclization Reactions

Cyclization reactions represent the most traditional and widely employed method for building the bicyclic chroman framework. These methods typically involve the formation of the ether linkage and the dihydropyran ring in a concerted or stepwise fashion from acyclic precursors.

Radical cyclization offers a powerful method for ring formation, and it has been successfully applied to the synthesis of 3-aminochroman derivatives. nih.govacs.org A notable approach involves the synthesis of enantiomerically pure 5-acetyl-3-amino-3,4-dihydro-2H-1-benzopyran and methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate. nih.govacs.org This strategy commences with either D- or L-serine as a chiral starting material. nih.govacs.org The key step in forming the benzopyran ring is a radical cyclization. nih.govacs.orgresearchgate.net The enantiomeric purity of the final products is often confirmed using techniques like capillary electrophoresis with chiral selectors such as beta-cyclodextrins. nih.govacs.org

Table 1: Radical Cyclization for 3-Aminochroman Derivatives

| Starting Material | Key Reagent/Step | Product | Reference |

|---|

Intramolecular ring closure, particularly through domino or cascade reactions involving Friedel-Crafts alkylation, is an efficient strategy for constructing the chroman skeleton. These multi-step reactions proceed in a single flask, enhancing synthetic efficiency. researchgate.netacs.org

One such domino process involves the reaction of phenols with Erlenmeyer–Plochl (Z)-azlactones in the presence of aluminum chloride (AlCl₃). researchgate.netacs.org This sequence includes a Friedel-Crafts alkylation, a 1,4-AlCl₃ shift, transesterification, and protodealumination to yield cis-3-aminochroman-2-ones in good yields (65–90%). researchgate.netacs.org Another efficient method uses zinc chloride to catalyze the domino reaction of phenols with prenyl bromide, providing a practical route to chromans under mild conditions. ccspublishing.org.cn

Furthermore, enantioselective tandem Friedel–Crafts alkylation/Michael addition reactions have been developed. beilstein-journals.org For instance, the reaction of indoles with nitroolefin enoates, catalyzed by a diphenylamine-linked bis(oxazoline)-Zn(OTf)₂ complex, affords functionalized chiral chromans with high stereoselectivity. beilstein-journals.org Palladium-catalyzed processes involving ring-opening and ring-closing have also been used. The reaction of 3-iodochromone with primary amines can lead to 3-substituted chroman-2,4-diones through an aza-Michael addition/ring-opening/intramolecular aryloxycarbonylation sequence. acs.orgnih.gov

Table 2: Intramolecular Ring Closure and Domino Reactions for Chroman Synthesis

| Reactants | Catalyst/Reagent | Product Type | Yield | Reference |

|---|---|---|---|---|

| Phenols + (Z)-Azlactones | AlCl₃ | cis-3-Aminochroman-2-ones | 65-90% | researchgate.netacs.org |

| Indoles + Nitroolefin enoates | bis(oxazoline)-Zn(OTf)₂ complex | Functionalized chiral chromans | Good | beilstein-journals.org |

| Phenols + Prenyl bromide | Zinc Chloride | Chromans | Good | ccspublishing.org.cn |

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile, which is the opposite of the conventional Diels-Alder reaction. wikipedia.org This reaction is particularly useful for synthesizing heterocyclic compounds, including chroman-like structures. wikipedia.orgnih.gov In the IEDDA reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is dominant. wikipedia.org

A key application is the construction of chiral flavonoids, which contain a chromanone core. acs.org This has been achieved through an asymmetric IEDDA reaction between chromone (B188151) heterodienes and 3-vinylindoles, catalyzed by a chiral bifunctional tertiary amine thiourea (B124793). acs.org Domino reactions incorporating IEDDA have also been reported. For example, the reaction of (E)-ethyl 5-hydroxy-3-(4-oxo-4H-chromen-3-yl) acrylate (B77674) with N-vinylpyrrolidinone proceeds via a domino sequence of IEDDA–elimination–IEDDA to generate complex tetracyclic systems. mdpi.com

Table 3: IEDDA Reactions for Chroman-like Systems

| Diene | Dienophile | Catalyst | Product | Reference |

|---|---|---|---|---|

| Chromone heterodienes | 3-Vinylindoles | Chiral tertiary amine thiourea | Chiral flavanoids | acs.org |

The direct synthesis of the chroman ring from polyenes is an important industrial process, particularly related to the synthesis of vitamin E. oup.com This method relies on the regioselective protonation of a polyene, followed by Friedel-Crafts alkylation and subsequent cyclization. oup.com The choice of catalyst is critical for controlling the regioselectivity of the initial protonation step. oup.comscispace.com

For example, in the reaction of myrcene (B1677589) with trimethylhydroquinone, using a Lewis acid like boron trifluoride-diethyl etherate leads predominantly to a spiro compound. oup.comscispace.com However, when a Brønsted acid such as (+)-10-camphorsulfonic acid (CSA) is used as the catalyst, the major product is the desired chroman. oup.comscispace.com This demonstrates that the catalyst choice dictates which double bond of the polyene is protonated, thereby directing the cyclization pathway towards the chroman structure. oup.com

Table 4: Catalyst Effect on Regioselective Protonation for Chroman Synthesis

| Polyene | Substrate | Catalyst | Major Product | Reference |

|---|---|---|---|---|

| Myrcene | Trimethylhydroquinone | Boron trifluoride-diethyl ether (Lewis Acid) | Spiro compound | oup.comscispace.com |

Skeletal Editing and Atom Transposition for Chroman Synthesis

Skeletal editing has emerged as a transformative approach in synthesis, allowing for precise modifications to a molecule's core framework. researchgate.netacs.org This strategy can involve the insertion, deletion, or swapping of atoms within a ring system, minimizing the need for de novo synthesis. acs.org

A novel application of this concept is the synthesis of chroman derivatives from 1-tetralones through a group transposition and atom swap mechanism. chemrxiv.orgnih.gov This stepwise process achieves a carbon-to-oxygen swap, converting a tetralin scaffold into a chroman scaffold. researchgate.netchemrxiv.orgnih.gov The pathway involves the oxidation of 1-tetralones to seven-membered lactones (tetrahydrobenzooxepinones), which then undergo an oxidative ring-contraction, enabled by silylation into ketene (B1206846) acetal (B89532) intermediates, to form the chroman ring. chemrxiv.orgnih.govresearchgate.net This single-atom editing technique can produce diverse chroman-2-carboxylic acids and chroman-2-ols and has been demonstrated in over 40 examples, including the formal synthesis of natural products like Heliannuol E. chemrxiv.orgnih.govresearchgate.net

Table 5: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| 5-acetyl-3-amino-3,4-dihydro-2H-1-benzopyran | |

| methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate | |

| D-Serine | |

| L-Serine | |

| beta-cyclodextrins | |

| (Z)-azlactones | |

| Aluminum chloride (AlCl₃) | |

| cis-3-aminochroman-2-ones | |

| Prenyl bromide | |

| Zinc Chloride | |

| Nitroolefin enoates | |

| bis(oxazoline)-Zn(OTf)₂ complex | |

| 3-Iodochromone | |

| XantPhos | |

| Chroman-2,4-diones | |

| 3-vinylindoles | |

| (E)-ethyl 5-hydroxy-3-(4-oxo-4H-chromen-3-yl) acrylate | |

| N-vinylpyrrolidinone | |

| Myrcene | |

| Trimethylhydroquinone | |

| Boron trifluoride-diethyl etherate | |

| (+)-10-camphorsulfonic acid | |

| 1-Tetralones | |

| Tetrahydrobenzooxepinones | |

| Chroman-2-carboxylic acids | |

| Chroman-2-ols |

Introduction of Amino and Carbonitrile Functionalities on the Chroman Core

The assembly of the target this compound system can be achieved through various strategies, broadly categorized as direct functionalization of a pre-formed chroman ring or the conversion of existing functional groups into the desired amino and nitrile moieties.

Direct C-H functionalization represents a highly atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials. acs.org In the context of the chroman scaffold, this involves the selective activation of specific C-H bonds for amination or cyanation.

Recent advances in catalysis have explored the use of directing groups to control the position of functionalization on aromatic rings. nih.gov For instance, a nitrile-based template has been developed that can direct the meta-selective C-H olefination, arylation, and acetoxylation of related heterocyclic systems. nih.gov This strategy relies on a U-shaped template containing a weakly coordinating nitrile group that positions a catalyst to act on the meta C-H bond of the substrate's aromatic ring. acs.org While not yet specifically reported for the direct amination or cyanation at the 6-position of a 3-aminochroman, this principle offers a potential pathway for future synthetic exploration.

Electrochemical methods also present a powerful tool for direct C-H functionalization. rsc.org Anodic oxidation can generate reactive intermediates that are subsequently trapped by nucleophiles. Shono-type oxidation, for example, enables the functionalization of C-H bonds adjacent to a nitrogen atom and has been applied to various cyclic amines. rsc.org The application of such electrochemical strategies could potentially enable the direct introduction of a cyano group onto the chroman backbone.

A more established and widely practiced approach involves the stepwise construction of the molecule, where precursor functional groups are converted into the final amino and nitrile groups through reliable chemical transformations. ub.edusolubilityofthings.com This often involves multi-step sequences but provides greater control and predictability.

The reduction of a nitro group is a classic and effective method for synthesizing amines. The versatility of nitroalkenes makes them valuable precursors for a wide range of functionalities, including amines. mdma.ch The synthesis of 3-aminochromans can be achieved from β-nitrostyrene derivatives. mdma.cherowid.org This process typically involves the reduction of an α,β-unsaturated nitroalkene to the corresponding saturated nitroalkane, which is then further reduced to the primary amine. researchgate.net

A common strategy involves the initial synthesis of a 3-nitrochroman. This can be accomplished through the reaction of a substituted phenol (B47542) with a nitroalkene precursor. The subsequent reduction of the nitro group at the 3-position yields the desired 3-aminochroman. Various reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions.

Table 1: Selected Methods for the Reduction of Nitro Groups in Chroman Synthesis

| Precursor Type | Reducing Agent/System | Product | Reference |

|---|---|---|---|

| 3-Nitrochromenes | Sodium borohydride (B1222165) (NaBH₄) in MeOH/THF | 3-Nitrochromans | mdma.ch |

| Conjugated Nitroalkenes | Hantzsch esters in water (catalyst-free) | Nitroalkanes | researchgate.net |

| Nitrostyrenes | Ammonia borane (B79455) (BH₃NH₃) in Deep Eutectic Solvents | Nitroalkanes | beilstein-journals.org |

| Conjugated Nitroalkenes | Baker's yeast | Nitroalkanes | researchgate.net |

The introduction of the carbonitrile functionality at the 6-position of the chroman ring typically involves the cyanation of an aryl precursor, most commonly an aryl halide. taylorandfrancis.com Transition-metal-catalyzed cyanation reactions are the most prevalent methods, offering high efficiency and functional group tolerance. nih.gov

The Rosenmund-von Braun reaction, which uses copper(I) cyanide (CuCN), is a classical method for converting aryl halides to nitriles. taylorandfrancis.com More modern approaches often employ palladium or nickel catalysts with various cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), or even carbon dioxide and ammonia. researchgate.netnih.govorganic-chemistry.org These catalytic systems often exhibit broad substrate scope and operate under milder conditions. For the synthesis of this compound, a key step would be the cyanation of a 6-halo-3-aminochroman derivative. The choice of catalyst and cyanide source is critical to ensure compatibility with the amino group present in the molecule.

Table 2: Common Cyanation Reagents for Aryl Nitrile Synthesis

| Cyanide Source | Catalyst System | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| K₄[Fe(CN)₆] | Palladium (Pd) | Aryl Halides | Inexpensive, low toxicity cyanide source. | nih.gov |

| Zn(CN)₂ | Nickel (Ni) | Alkyl Mesylates, Aryl Halides | Good functional group tolerance. | organic-chemistry.org |

| NaCN | Phase-Transfer Catalyst (PTC) | Alkyl Halides | High yields, simple procedure, eliminates need for organic solvents. | taylorandfrancis.com |

| CO₂ / NH₃ | Nickel (Ni) / Triphos | Aryl Chlorides | Uses abundant C1/N1 sources. | nih.gov |

Conversion of Precursor Functional Groups to Amino and Carbonitrile Moieties

Stereoselective Synthesis of 3-Aminochroman Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. wikipedia.org Therefore, the development of enantioselective synthetic methods to produce specific enantiomers of 3-aminochroman derivatives is of paramount importance, particularly for pharmaceutical applications. nih.gov

Enzymatic Reductive Amination:

Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. acs.org Specifically, the enzymatic reductive amination of ketones offers an efficient route to chiral amines. researchgate.netresearchgate.net Imine reductases (IREDs) have been successfully employed for the enantioselective synthesis of 3-aminochroman derivatives from the corresponding 3-chromanones. exlibrisgroup.comnih.gov This biocatalytic approach involves the coupling of a 3-chromanone with an amine partner, followed by an enzyme-mediated, highly stereoselective reduction of the resulting imine intermediate. This method has been used to prepare precursors for several pharmaceutically important molecules, achieving high yields and excellent enantiomeric excesses (ee). exlibrisgroup.comresearchgate.netnih.gov

Table 3: Enzymatic Reductive Amination of 3-Chromanone

| Enzyme Type | Amine Partner | Product Configuration | Conversion | Isolated Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Imine Reductase (IRED) | Methylamine | (S)-3-(Methylamino)chroman | >99% | 86% | >99% | exlibrisgroup.comnih.gov |

| Imine Reductase (IRED) | Ammonia | (R)-3-Aminochroman | >99% | 78% | >99% | researchgate.net |

Chiral Catalysis:

Transition metal-catalyzed asymmetric reactions provide another robust avenue to enantiomerically enriched 3-aminochromans. One notable method is the asymmetric hydrogenation of enamides derived from 3-chromanones. acs.org Using a cationic Ruthenium-Synphos catalyst, various trisubstituted enamides can be hydrogenated to afford optically active 3-aminochroman derivatives in high chemical yields and with enantiomeric excesses up to 96%. acs.org

A more recent innovation involves the concept of enantioselective Au(I)/Au(III) redox catalysis. chemrxiv.orgthieme.de Researchers have designed novel chiral (P,N)-ligands that enable the gold-catalyzed 1,2-aminoarylation of alkenes. This method provides direct access to medicinally relevant 3-aminochromans with high yields and excellent enantioselectivity (up to 99% ee) by reacting an iodoaryl alkene with an amine source in the presence of the chiral gold catalyst. chemrxiv.org

Table 4: Chiral Metal-Catalyzed Synthesis of 3-Aminochroman Derivatives

| Catalytic System | Substrate Type | Reaction Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cationic Ru-Synphos | Enamides from 3-chromanones | Asymmetric Hydrogenation | High | up to 96% | acs.org |

Diastereoselective Synthetic Routes

The control of stereochemistry is a critical aspect of synthesizing complex molecules for pharmacological applications. Diastereoselective synthetic routes to amino-chroman-carbonitrile systems aim to produce specific stereoisomers by guiding the formation of new chiral centers.

Chiral bifunctional organocatalysts, which possess both a thiourea and a tertiary amino group on a chiral scaffold, have proven effective in asymmetric Michael reactions that can serve as a key step in chroman synthesis. researchgate.net For instance, a three-component cascade reaction involving a salicylaldehyde, a cyano-containing active methylene (B1212753) compound, and nitromethane, catalyzed by chiral tertiary amine-thioureas, can produce highly functionalized 2-amino-4H-chromenes with good to excellent enantioselectivities. researchgate.net The mechanism often involves the catalyst activating the reactants and controlling the facial selectivity of the attack on a transiently formed electrophile.

Another strategy involves a cascade reaction, such as a Michael addition followed by a condensation and a Friedel–Crafts alkylation. This approach was used to create complex polycyclic indole-bridged chroman spirooxindoles with high diastereoselectivity. acs.org Similarly, a silver-catalyzed formal [2+4] cycloaddition of α-diazopyrazoleamides with ortho-hydroxy aldimines has been developed for the diastereoselective synthesis of sterically hindered 4-aminochroman-2-ones. researchgate.net These methods highlight the power of cascade reactions in rapidly building molecular complexity with stereocontrol. Preliminary studies on the enantioselective synthesis of 2-amino-4H-chromen-3,4-dicarbonitriles using chiral organocatalysts have also shown promising results. researchgate.net

Multicomponent Reaction (MCR) Strategies for Chroman Derivatives

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.govtcichemicals.com This approach is valued for its atom economy, simplicity, and time-saving nature, making it a cornerstone of green chemistry and drug discovery. nih.govnih.govtandfonline.com The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives is frequently achieved through a three-component reaction (3CR).

The most common MCR for this system involves the condensation of an aldehyde, malononitrile, and a phenolic component (such as resorcinol, dimedone, or 4-hydroxycoumarin). tandfonline.commdpi.comsharif.edu This reaction can be catalyzed by a variety of substances, often under environmentally benign conditions. For example, simple organic bases like piperidine (B6355638) or triethylamine (B128534) have been used to catalyze the reaction in water or ethanol. tandfonline.commdpi.com The use of water as a solvent is particularly attractive as it is non-flammable, inexpensive, and can offer unique reactivity and selectivity. mdpi.com

Researchers have explored numerous catalysts to improve yields, shorten reaction times, and enhance the green credentials of the synthesis. These include sodium carbonate, pyridine-2-carboxylic acid, and natural biopolymers like sodium alginate. mdpi.comrsc.orgbiointerfaceresearch.com The scalability of these methods has been demonstrated through gram-scale synthesis, confirming their potential for industrial application. rsc.orgnih.gov

Below is a table summarizing various MCR approaches for the synthesis of 2-amino-4H-chromene-3-carbonitrile analogs.

Interactive Table: Catalysts in Multicomponent Synthesis of 2-Amino-4H-chromene Analogs

| Phenolic Reactant | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Dimedone | Benzaldehyde | Piperidine | Water | 95 | tandfonline.com |

| Resorcinol | Substituted Benzaldehydes | Sodium Carbonate | Water | High | mdpi.com |

| Dimedone | Substituted Aldehydes | Pyridine-2-carboxylic acid | Water-EtOH | up to 98 | nih.gov |

| Resorcinol | Aryl Aldehydes | Sodium Alginate | EtOH | High | biointerfaceresearch.com |

| 4-hydroxycoumarin | Various Aldehydes | Nano-kaoline/BF3/Fe3O4 | - | High | sharif.edu |

Transition Metal-Catalyzed Reactions in Chroman Synthesis (e.g., Palladium-Catalyzed)

Transition metal catalysis provides powerful and versatile tools for the formation of C-C and C-heteroatom bonds, enabling the synthesis of complex heterocyclic structures like chromans. eie.gr Palladium, in particular, is widely used in a variety of cross-coupling and carbonylation reactions. nih.govacs.orgnih.gov

One notable application is palladium-catalyzed aminocarbonylation. nih.gov This reaction introduces a carbonyl group and an amine in a single step. For example, the aminocarbonylation of 3-iodochromone using carbon monoxide and various amines has been studied to produce chromone-3-carboxamides and 3-substituted chroman-2,4-diones. nih.govacs.org The choice of ligand, such as monodentate (e.g., PPh₃) or bidentate (e.g., XantPhos) phosphines, is crucial for achieving high chemoselectivity and yield. nih.govmdpi.com

Palladium-catalyzed C-H activation is another advanced strategy. This method allows for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized substrates. A palladium-catalyzed reaction between acetanilides and epoxides was developed to synthesize β-hydroxy compounds through the formation of a strained 6,4-palladacycle intermediate. rsc.org Such methodologies could be adapted for the synthesis of functionalized chroman systems.

Furthermore, successive intramolecular palladium-catalyzed reactions, such as an allylic amination followed by a Heck reaction, have been employed to construct complex ring systems analogous to natural products like cephalotaxine. nih.gov Intramolecular α-arylation of β-amino acid esters bearing an aryl iodide has also been achieved using a palladium catalyst to form six-membered rings like the tetrahydroisoquinoline core, a strategy conceptually applicable to chroman synthesis. mdpi.com

Metal-Free Synthetic Methodologies

The development of metal-free synthetic protocols is a major goal in green chemistry, aimed at avoiding the cost, toxicity, and contamination issues associated with residual metals. frontiersin.org Many of the multicomponent reactions used to synthesize 2-amino-4H-chromene-3-carbonitriles fall into this category, relying on organocatalysts or simple base catalysis. sharif.eduacs.org

For instance, the use of catalysts like pyridine-2-carboxylic acid, which exhibits dual acid-base behavior, facilitates the one-pot synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives without any metal. rsc.orgnih.gov Similarly, natural biopolymers such as sodium alginate have been employed as efficient, reusable, and biodegradable catalysts for the same transformation. biointerfaceresearch.com Other metal-free approaches include the use of 2,2,2-trifluoroethanol (B45653) as a reusable medium or employing ultrasound irradiation, sometimes without any catalyst at all. mdpi.commdpi.com

Beyond MCRs, more advanced metal-free strategies are emerging. Intramolecular electrochemical C-H aminations represent an environmentally friendly method for constructing N-heterocycles using clean electricity as the redox agent. frontiersin.org Another powerful technique involves the use of hypervalent iodine(III) reagents, such as diaryliodonium salts, to achieve late-stage C-H arylation of heteroarenes under metal-free conditions. nih.gov PIFA (phenyliodine bis(trifluoroacetate)) has been used to mediate the reaction between alkynyl aryl ketones and diselenides/disulfides to furnish 3-chalcogenyl chromones in a metal-free electrophilic cyclization. rsc.org These innovative methods expand the toolkit for synthesizing chroman derivatives through more sustainable pathways.

Spectroscopic Characterization and Structural Elucidation of 3 Aminochroman 6 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The expected signals for 3-Aminochroman-6-carbonitrile would be analyzed for their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constant (J), and integration.

Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern would lead to a specific splitting pattern.

Chroman Ring Protons: The protons on the chroman ring, specifically at positions 2, 3, and 4, would have characteristic chemical shifts and couplings that would confirm their connectivity. The protons of the CH₂ group at position 4 and the CH₂ group at position 2 would likely appear as multiplets. The proton at the chiral center (position 3) would also exhibit a distinct signal.

Amino Protons: The protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| Aromatic-H | ||||

| Aromatic-H | ||||

| Aromatic-H | ||||

| O-CH₂ | ||||

| CH-NH₂ | ||||

| CH₂-Ar |

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of single peaks, one for each carbon.

Aromatic Carbons: The carbons of the benzene ring would resonate in the downfield region (typically δ 100-160 ppm). The carbon attached to the nitrile group (C6) and the carbon attached to the oxygen of the chroman ring would have distinct chemical shifts.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) has a characteristic chemical shift in the range of δ 110-125 ppm.

Chroman Ring Carbons: The sp³ hybridized carbons of the chroman ring (C2, C3, and C4) would appear in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| C=O (if present) | |

| Aromatic-C | |

| Aromatic-C | |

| Aromatic-C | |

| Aromatic-C | |

| Aromatic-C | |

| Aromatic-C-CN | |

| C≡N | |

| O-CH₂ | |

| CH-NH₂ |

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: Would show correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the chroman ring and the aromatic system.

HSQC: Would reveal one-bond correlations between protons and the carbons they are directly attached to.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between different parts of the molecule, for instance, linking the chroman ring to the benzonitrile (B105546) moiety.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy would be used to identify the characteristic functional groups present in this compound by detecting the vibrational frequencies of their bonds.

N-H Stretching: The primary amine group would show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band characteristic of the nitrile group would be expected in the range of 2220-2260 cm⁻¹.

Aromatic C-H Stretching: Would appear as a group of weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the chroman ring would show stretching vibrations just below 3000 cm⁻¹.

C-O Stretching: The ether linkage in the chroman ring would exhibit a strong absorption band in the region of 1000-1300 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the substituted benzene ring would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Hypothetical IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| Medium, Sharp | N-H Stretch (Amine) | |

| Medium, Sharp | Aromatic C-H Stretch | |

| Medium, Sharp | Aliphatic C-H Stretch | |

| Strong, Sharp | C≡N Stretch (Nitrile) | |

| Strong | C-O Stretch (Ether) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the amino group or cleavage of the chroman ring.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| [M]⁺ | ||

| [M - NH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the conjugated benzonitrile system. The chroman ring itself does not significantly absorb in the UV-Vis region, so the spectrum would be dominated by the electronic transitions of the aromatic nitrile portion of the molecule. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) would be recorded.

Table 5: Hypothetical UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

|---|---|---|---|

| π → π* |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases reveals no publicly available crystal structure for this compound. While crystal structures for related, more complex chromene and benzochromene derivatives have been reported, this data cannot be directly extrapolated to determine the precise solid-state structure of the target compound. mdpi.comresearchgate.netmdpi.com

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be presented in a crystallographic information file (CIF). Key parameters that would be determined are summarized in the hypothetical data table below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Description | Hypothetical Value |

| Chemical Formula | The elemental composition of the molecule. | C10H10N2O |

| Formula Weight | The mass of one mole of the compound. | 174.20 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 5.0, b = 10.0, c = 15.0 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 90, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 750.0 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.54 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. No experimental data is currently available for this compound.

Advanced Spectroscopic Techniques for Complex Mixture Analysis

In chemical synthesis and analysis, it is often necessary to identify and quantify a target compound within a complex mixture. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are invaluable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. nih.govnih.govchemrxiv.orgresearchgate.netresearchgate.net For a mixture, multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) can help to distinguish the signals of this compound from those of other components. Specific proton (¹H) and carbon (¹³C) chemical shifts, as well as coupling constants, serve as a fingerprint for the molecule.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the chemical formula of this compound in a mixture. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further aid in its structural identification.

Currently, there is a lack of published studies detailing the analysis of this compound in complex mixtures using these advanced spectroscopic techniques. The following table presents hypothetical key identifiers for this compound.

Interactive Data Table: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: 7.0-7.5 ppm; Chroman protons: 2.5-4.5 ppm; Amine proton: variable |

| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbon: ~120 ppm (nitrile); Aromatic carbons: 110-150 ppm; Chroman carbons: 20-70 ppm |

| HRMS (ESI+) | [M+H]⁺ | m/z 175.0866 (Calculated for C10H11N2O⁺) |

Note: These spectroscopic data are hypothetical and represent the type of information that would be obtained from experimental analysis.

Methods for Enantiomeric Purity Determination (e.g., Capillary Electrophoresis)

Since 3-Aminochroman possesses a stereocenter at the C3 position, this compound can exist as a pair of enantiomers. The determination of enantiomeric purity is critical in many applications, particularly in pharmaceuticals. Capillary electrophoresis (CE) is a high-resolution separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte. researchgate.netnih.govspringernature.com

In chiral CE, the enantiomers of this compound would form transient diastereomeric complexes with a chiral selector (e.g., a cyclodextrin), leading to different electrophoretic mobilities and thus, separation. The relative peak areas in the resulting electropherogram would correspond to the ratio of the two enantiomers, allowing for the calculation of enantiomeric excess (ee).

A review of the literature indicates that no specific method for the enantiomeric separation of this compound by capillary electrophoresis has been reported. The development of such a method would involve screening various types and concentrations of chiral selectors and optimizing parameters such as pH and applied voltage.

Interactive Data Table: Hypothetical Parameters for Chiral Capillary Electrophoresis of this compound

| Parameter | Description | Hypothetical Condition |

| Capillary | Dimensions and material of the separation capillary. | Fused silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | The buffer solution used for separation. | 50 mM Phosphate buffer, pH 2.5 |

| Chiral Selector | The additive used to achieve enantiomeric separation. | 20 mM beta-Cyclodextrin |

| Applied Voltage | The electric field applied across the capillary. | 25 kV |

| Detection | The method used to detect the separated enantiomers. | UV absorbance at 214 nm |

| Migration Times | The time taken for each enantiomer to reach the detector. | R-enantiomer: 10.2 min; S-enantiomer: 10.5 min |

Note: The conditions and results presented in this table are hypothetical examples for illustrative purposes.

While the structural framework of this compound is well-defined, there is a significant lack of specific experimental data in the scientific literature regarding its detailed solid-state structure, its analysis in complex mixtures by advanced spectroscopic techniques, and methods for the determination of its enantiomeric purity. The information presented herein outlines the established analytical methodologies that would be employed for such characterization. The generation of this empirical data is a necessary next step for a comprehensive understanding of this specific chemical compound.

Computational Chemistry and Molecular Modeling Studies of 3 Aminochroman 6 Carbonitrile

Quantum Chemical Calculations

Detailed computational studies focusing specifically on 3-Aminochroman-6-carbonitrile are not extensively available in publicly accessible literature. However, the principles of quantum chemical calculations can be described in the context of how they would be applied to this molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and equilibrium geometry of molecules. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its ground-state geometry. This process involves minimizing the energy of the molecule with respect to all atomic coordinates, which provides optimized parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters are crucial for understanding the molecule's structural properties and can be compared with experimental data if available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic excitation. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

This table is illustrative, as specific experimental or calculated values for this compound are not available in the cited sources.

| Parameter | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the chroman ring, identifying them as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino group, suggesting their role as hydrogen bond donors.

Fukui Functions and Parr Functions for Site Reactivity

Fukui functions and the related Parr functions are reactivity descriptors derived from DFT that provide a more quantitative measure of local reactivity at specific atomic sites within a molecule. These functions help to pinpoint which atoms are most susceptible to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). This analysis is based on the change in electron density at each atomic site upon the addition or removal of an electron. For this compound, calculating these functions would allow for a precise ranking of the reactivity of each atom, complementing the qualitative predictions from MEP analysis.

Vibrational Spectra Prediction and Assignment (FT-IR, FT-Raman)

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT methods. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the computational method. The predicted spectra can then be compared to experimental FT-IR and FT-Raman spectra to aid in the assignment of the observed vibrational bands to specific functional groups and types of molecular motion, such as stretching, bending, and wagging. This correlative analysis provides a powerful tool for structural confirmation.

Table 2: Hypothetical Vibrational Frequency Assignments for this compound

This table is illustrative, as specific experimental or calculated values for this compound are not available in the cited sources.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| -NH₂ | Symmetric Stretch | Value |

| -NH₂ | Asymmetric Stretch | Value |

| C≡N | Stretch | Value |

| C-O-C | Asymmetric Stretch | Value |

| Aromatic C-H | Stretch | Value |

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The chroman ring in this compound is not planar and can adopt different conformations, such as half-chair or boat forms. Furthermore, the amino group attached to the chiral center at position 3 can exist in either an axial or equatorial position relative to the heterocyclic ring. Computational methods, particularly DFT, can be used to calculate the relative energies of these different conformers to determine the most stable conformation. This analysis is crucial for understanding the molecule's three-dimensional shape, which in turn influences its physical properties and biological interactions. The presence of a stereocenter at the C3 position also means the molecule exists as a pair of enantiomers, (R)-3-Aminochroman-6-carbonitrile and (S)-3-Aminochroman-6-carbonitrile, whose distinct stereochemistry could be critical for its function.

Molecular Docking Investigations for Ligand-Receptor Interactions (Methodological and Theoretical Aspects)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This technique is crucial for understanding the fundamental molecular recognition events that govern biological processes. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank the most energetically favorable binding poses. chemrxiv.org

For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the structural basis of its activity. The methodology would involve preparing a 3D structure of the ligand and a 3D structure of the target receptor. The docking simulation then places the flexible ligand into the receptor's binding pocket, exploring various translational, rotational, and conformational degrees of freedom to find an optimal fit. Studies on similar heterocyclic compounds, such as aminopyrimidine-2,4-diones and benzo[f]chromene derivatives, have successfully used this approach to predict binding affinities and interaction modes with targets like kinases and dihydrofolate reductase. semanticscholar.orgmdpi.com

Binding Mode Analysis

Binding mode analysis examines the specific orientation and conformation of the ligand within the receptor's active site. This analysis is fundamental to understanding how the ligand achieves its biological effect. For this compound, the analysis would focus on identifying the most stable and frequently occurring binding poses predicted by the docking algorithm.

The results of such an analysis are typically visualized using molecular graphics software, showing the ligand nestled within the binding site and highlighting the key interacting residues. The stability of the predicted binding pose is often further validated using more computationally intensive methods like molecular dynamics simulations. chemrxiv.org

Prediction of Interaction Types (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Once a plausible binding mode is identified, the specific types of non-covalent interactions that stabilize the ligand-receptor complex are cataloged. These interactions are critical determinants of binding affinity and specificity. For this compound, several types of interactions would be anticipated based on its chemical structure.

Hydrogen Bonding: The primary amino group (-NH2) at the 3-position is a potent hydrogen bond donor. The nitrogen atom of the carbonitrile group (-C≡N) can act as a hydrogen bond acceptor. The ether oxygen within the chroman ring can also serve as a hydrogen bond acceptor. Docking studies on similar molecules frequently identify key hydrogen bonds with specific amino acid residues like aspartate, serine, or arginine in the receptor active site. semanticscholar.orguj.edu.pl

Hydrophobic Interactions: The bicyclic chroman ring system, particularly the benzene (B151609) moiety, is largely nonpolar and would be expected to form favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine within the binding pocket.

π-Interactions: The aromatic benzene ring of the chroman scaffold can participate in various π-interactions, including π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) and π-cation interactions with positively charged residues (e.g., lysine, arginine).

A detailed prediction of these interactions provides a rational basis for designing new analogs with improved potency and selectivity. For example, if a key hydrogen bond is identified, a medicinal chemist could design a new molecule that enhances this interaction.

Table 1: Hypothetical Interaction Analysis for this compound with a Protein Target This table is illustrative. Specific residues and distances would be determined from actual docking studies.

| Ligand Moiety | Interaction Type | Potential Interacting Residue | Estimated Distance (Å) |

|---|---|---|---|

| 3-Amino Group (-NH₂) | Hydrogen Bond (Donor) | Aspartic Acid (ASP) | 2.8 - 3.2 |

| 6-Carbonitrile Group (-CN) | Hydrogen Bond (Acceptor) | Arginine (ARG) | 3.0 - 3.5 |

| Chroman Ring (Benzene) | π-π Stacking | Phenylalanine (PHE) | 3.5 - 4.5 |

| Chroman Ring | Hydrophobic Interaction | Leucine (LEU) | 3.8 - 5.0 |

| Chroman Oxygen | Hydrogen Bond (Acceptor) | Serine (SER) | 2.9 - 3.4 |

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Focus on Structural Descriptors)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ljmu.ac.uk The fundamental principle is that the variations in the biological activity of a set of molecules can be correlated with changes in their structural, physicochemical, and electronic properties, which are quantified by numerical values known as "molecular descriptors". researchgate.net

A QSAR study on a series of 3-aminochroman derivatives would involve calculating a wide range of descriptors for each molecule and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. researchgate.net This model could then be used to estimate the activity of new, unsynthesized compounds and to identify which structural features are most important for activity.

The selection of appropriate structural descriptors is a critical step in developing a robust QSAR model. mdpi.com These descriptors are numerical representations of the molecule's properties and can be categorized into several classes.

1D Descriptors: These are derived directly from the molecular formula, such as molecular weight and atom counts (e.g., number of nitrogen atoms, number of rotatable bonds). cadaster.eu

2D Descriptors: These are calculated from the 2D representation of the molecule and describe properties like topology, connectivity, and physicochemical attributes (e.g., LogP for lipophilicity, molar refractivity, topological polar surface area). researchgate.net

3D Descriptors: These descriptors require a 3D conformation of the molecule and describe its spatial properties, such as volume, surface area, and shape indices (e.g., WHIM descriptors, RDF descriptors). mdpi.com

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide information about the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. researchgate.net

For this compound and its analogs, a QSAR model would likely find that a combination of electronic, hydrophobic, and steric descriptors is necessary to accurately predict biological activity. For instance, the model might reveal that higher lipophilicity (LogP) and a specific charge distribution on the amino group are positively correlated with activity, while increased molecular size is negatively correlated.

Table 2: Examples of Structural Descriptors Relevant for QSAR of this compound Derivatives This table presents descriptor types that would be considered in a QSAR study. The values would be calculated for each analog in the series.

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Physicochemical | LogP | Lipophilicity / Hydrophobicity |

| Topological | Topological Polar Surface Area (TPSA) | Molecular polarity and hydrogen bonding capacity |

| Electronic | Dipole Moment | Overall polarity of the molecule |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Constitutional (1D) | Number of Rotatable Bonds | Molecular flexibility |

| Geometrical (3D) | Molecular Volume | Steric bulk |

Synthetic Utility and Chemical Applications of 3 Aminochroman 6 Carbonitrile in Academic Research

Role as a Privileged Scaffold in Organic Synthesis

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a valuable starting point for the development of new therapeutic agents. While extensive research on a wide array of compounds has identified numerous privileged structures, specific studies detailing the role of 3-Aminochroman-6-carbonitrile as a privileged scaffold are not widely available in the current body of scientific literature. The chroman moiety itself is a well-established privileged structure, appearing in a variety of natural products and synthetic compounds with diverse biological activities. The incorporation of the amino and carbonitrile groups at the 3- and 6-positions, respectively, offers potential for a range of chemical modifications, which could in theory lead to the generation of compound libraries for biological screening. However, dedicated studies to validate this compound as a scaffold with broad biological relevance are yet to be prominently reported.

Building Block for Complex Molecular Architectures

The utility of a chemical compound as a building block is determined by its ability to be readily incorporated into larger, more complex molecular structures. The bifunctional nature of this compound, possessing both a primary amine and a nitrile group, suggests its potential as a versatile synthon. The amine group can participate in a variety of classic bond-forming reactions, such as amide coupling, reductive amination, and the formation of sulfonamides. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Despite this theoretical potential, a thorough review of the scientific literature does not reveal specific, high-profile examples of complex molecular architectures, such as natural products or advanced materials, that have been synthesized using this compound as a key building block. Research in the field of diversity-oriented synthesis (DOS) often utilizes such versatile building blocks to rapidly generate libraries of structurally diverse small molecules. nih.govnih.govmdpi.commdpi.comrsc.org While the principles of DOS are well-established, their specific application starting from this compound has not been a significant focus of published research to date.

Precursor in the Synthesis of Related Heterocyclic Systems

The transformation of one heterocyclic system into another is a fundamental strategy in organic synthesis for the exploration of chemical space. The reactive functional groups of this compound make it a plausible precursor for the synthesis of more complex, fused heterocyclic systems. For instance, the amino group could be acylated and then cyclized onto the aromatic ring, or the nitrile group could be used as a handle to construct a new ring system.

However, a comprehensive survey of the literature indicates a scarcity of studies that specifically utilize this compound as a starting material for the synthesis of other heterocyclic frameworks. While the synthesis of various bioactive molecules through multicomponent reactions often involves aminonitrile precursors, specific examples commencing with this compound are not prominently documented. nih.govnih.gov

Development of Novel Reaction Methodologies Utilizing the Compound

The development of novel reaction methodologies is a cornerstone of advancing the field of organic synthesis. This often involves the use of unique substrates to explore new catalytic transformations or to demonstrate the utility of a new reagent. The structural and functional group arrangement in this compound could potentially lend itself to the development of new synthetic methods, for example, in the area of catalytic C-H functionalization or through novel cyclization strategies.

At present, there is no significant body of research that highlights the use of this compound as a key substrate in the development of new and innovative reaction methodologies. While the broader field of synthetic chemistry is rich with examples of novel reactions, those specifically tailored to or demonstrated on this particular chroman derivative are not readily found in the peer-reviewed literature.

Q & A

Q. How can in silico tools predict synthetic pathways for novel this compound analogs?

- Methodological Answer : Leverage AI-driven platforms (e.g., Pistachio , Reaxys ) for retrosynthetic analysis. Input target structures to generate feasible routes, then validate with small-scale trials. For example, AI models successfully predicted routes for bromo-nitroindazolecarbonitriles by prioritizing key bond disconnections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.